Cas no 312325-72-7 (2-(5-Bromopyridin-2-yl)acetonitrile)

2-(5-Bromopyridin-2-yl)acetonitrile is a versatile brominated pyridine derivative commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromine substituent and a nitrile group, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, or cyano-group transformations. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its stability and compatibility with various reaction conditions. Its high purity and well-defined reactivity make it a reliable building block for constructing complex molecular frameworks in medicinal chemistry and material science applications.
2-(5-Bromopyridin-2-yl)acetonitrile structure
312325-72-7 structure
Product Name:2-(5-Bromopyridin-2-yl)acetonitrile
CAS No:312325-72-7
MF:C7H5BrN2
MW:197.032000303268
MDL:MFCD07644625
CID:838590
PubChem ID:29927881
Update Time:2025-06-08

2-(5-Bromopyridin-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromopyridin-2-yl)acetonitrile
    • 2-(5-bromo-2-pyridyl)acetonitrile
    • 5-bromo-2-pyridineacetonitrile
    • (5-Bromopyridin-2-yl)acetonitrile
    • 5-BroMo-2-cyanoMethylpyridine
    • (5-bromo-pyridin-2-yl)-acetonitrile
    • 2-PYRIDINEACETONITRILE, 5-BROMO-
    • J-506117
    • DTXSID00652260
    • DPZHKLJPVMYFCU-UHFFFAOYSA-N
    • SY066524
    • AKOS012506217
    • AC-6354
    • EN300-171982
    • 312325-72-7
    • MFCD07644625
    • FS-3044
    • SCHEMBL1001008
    • 5-BROMOPYRIDINE-2-ACETONITRILE
    • (5-bromo-2-pyridinyl)acetonitrile
    • CS-W005454
    • PB27797
    • 5-bromo-2pyridineacetonitrile
    • MDL: MFCD07644625
    • Inchi: 1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
    • InChI Key: DPZHKLJPVMYFCU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)CC#N

Computed Properties

  • Exact Mass: 195.96400
  • Monoisotopic Mass: 195.96361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 36.7Ų

Experimental Properties

  • PSA: 36.68000
  • LogP: 1.91018

2-(5-Bromopyridin-2-yl)acetonitrile Security Information

2-(5-Bromopyridin-2-yl)acetonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(5-Bromopyridin-2-yl)acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A026002197-5g
5-Bromopyridine-2-acetonitrile
312325-72-7 97%
5g
$162.15 2023-09-02
Alichem
A026002197-10g
5-Bromopyridine-2-acetonitrile
312325-72-7 97%
10g
$270.15 2023-09-02
Alichem
A026002197-25g
5-Bromopyridine-2-acetonitrile
312325-72-7 97%
25g
$540.30 2023-09-02
Chemenu
CM107749-1g
2-(5-bromopyridin-2-yl)acetonitrile
312325-72-7 97%
1g
$62 2023-02-17
Chemenu
CM107749-5g
2-(5-bromopyridin-2-yl)acetonitrile
312325-72-7 97%
5g
$215 2023-02-17
Chemenu
CM107749-10g
2-(5-bromopyridin-2-yl)acetonitrile
312325-72-7 97%
10g
$344 2023-02-17
Chemenu
CM107749-25g
2-(5-bromopyridin-2-yl)acetonitrile
312325-72-7 97%
25g
$732 2023-02-17
Apollo Scientific
OR901941-1g
2-(5-Bromopyridin-2-yl)acetonitrile
312325-72-7 97%
1g
£33.00 2025-02-20
Apollo Scientific
OR901941-5g
2-(5-Bromopyridin-2-yl)acetonitrile
312325-72-7 97%
5g
£123.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B846210-250mg
2-(5-Bromopyridin-2-yl)acetonitrile
312325-72-7 97%
250mg
¥196.20 2022-09-29

2-(5-Bromopyridin-2-yl)acetonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:312325-72-7)2-(5-Bromopyridin-2-yl)acetonitrile
Order Number:A26586
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):178.0/385.0/1272.0
Email:sales@amadischem.com

Additional information on 2-(5-Bromopyridin-2-yl)acetonitrile

2-(5-Bromopyridin-2-yl)acetonitrile: A Comprehensive Overview

2-(5-Bromopyridin-2-yl)acetonitrile (CAS No. 312325-72-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated pyridine structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular formula of 2-(5-Bromopyridin-2-yl)acetonitrile is C8H6BrN2, and its molecular weight is approximately 198.05 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These properties make it an attractive candidate for synthetic chemistry and biological studies.

In recent years, the structural features of 2-(5-Bromopyridin-2-yl)acetonitrile have been extensively studied due to their potential in modulating biological pathways. The bromine atom in the pyridine ring provides a reactive site for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are crucial for the synthesis of more complex molecules with specific biological activities.

One of the key areas where 2-(5-Bromopyridin-2-yl)acetonitrile has shown significant promise is in the development of inhibitors for kinases, which are enzymes involved in cell signaling pathways. Kinase inhibitors have become an important class of drugs for treating various diseases, including cancer and inflammatory disorders. Research has demonstrated that derivatives of 2-(5-Bromopyridin-2-yl)acetonitrile can effectively inhibit specific kinases, thereby disrupting aberrant signaling pathways and exerting therapeutic effects.

A study published in the Journal of Medicinal Chemistry highlighted the use of 2-(5-Bromopyridin-2-yl)acetonitrile-based compounds as potent inhibitors of the Aurora A kinase, a key regulator of mitosis. The researchers synthesized a series of derivatives and evaluated their inhibitory activity using enzymatic assays. One of the lead compounds exhibited high selectivity and potency against Aurora A kinase, with an IC50 value in the low nanomolar range. This finding underscores the potential of 2-(5-Bromopyridin-2-yl)acetonitrile-derived compounds as novel anticancer agents.

Beyond kinase inhibition, 2-(5-Bromopyridin-2-yl)acetonitrile has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. Research has shown that certain derivatives of 2-(5-Bromopyridin-2-yl)acetonitrile can effectively reduce inflammatory markers and alleviate symptoms in preclinical models. For instance, a study published in the European Journal of Medicinal Chemistry reported that a derivative of 2-(5-Bromopyridin-2-yl)acetonitrile significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The synthetic versatility of 2-(5-Bromopyridin-2-yl)acetonitrile has also facilitated its use as a building block in combinatorial chemistry approaches. Combinatorial libraries generated from this compound have been screened for a wide range of biological activities, leading to the identification of several hit compounds with potential therapeutic applications. These libraries provide a valuable resource for drug discovery programs aiming to identify new leads for various diseases.

In addition to its pharmaceutical applications, 2-(5-Bromopyridin-2-yl)acetonitrile has been utilized in materials science for the development of functional materials with unique properties. For example, researchers have incorporated this compound into polymer matrices to create materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and adhesives.

The safety profile of 2-(5-Bromopyridin-2-yl)acetonitrile is another important consideration for its use in various applications. Toxicological studies have shown that this compound is generally well-tolerated at low concentrations but may exhibit cytotoxic effects at higher doses. Therefore, careful dose optimization is essential to ensure its safe use in both research and industrial settings.

In conclusion, 2-(5-Bromopyridin-2-yl)acetonitrile (CAS No. 312325-72-7) is a multifunctional compound with significant potential in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic versatility make it an attractive candidate for developing novel therapeutic agents and functional materials. Ongoing research continues to uncover new applications and optimize its properties for various uses.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:312325-72-7)2-(5-Bromopyridin-2-yl)acetonitrile
A26586
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):178.0/385.0/1272.0
Email